

In-Depth Technical Guide: AC-099 Hydrochloride Receptor Binding Affinity

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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B12388688

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a non-peptidic small molecule that has garnered interest within the scientific community for its selective interaction with Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of **AC-099 hydrochloride**, detailing its activity at the NPFF1 (NPFFR1) and NPFF2 (NPFFR2) receptors. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a centralized resource for understanding the molecular pharmacology of this compound.

Receptor Binding Affinity of AC-099 Hydrochloride

AC-099 hydrochloride has been characterized as a selective full agonist at the Neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the Neuropeptide FF1 receptor (NPFF1R).^[1]^[2]^[3] The compound's affinity and functional potency have been determined through in vitro assays, with the half-maximal effective concentration (EC50) values summarized in the table below.

Compound	Receptor	Agonist Activity	EC50 (nM)
AC-099 hydrochloride	NPFF1R	Partial Agonist	2370 ^[1] ^[2] ^[3]
AC-099 hydrochloride	NPFF2R	Full Agonist	1189 ^[1] ^[2] ^[3]

Experimental Protocols

The determination of the receptor binding affinity and functional activity of **AC-099 hydrochloride** involves standard pharmacological assays. Below are detailed methodologies for the key experiments typically employed for such characterization.

Radioligand Binding Assay (Competitive Binding)

A competitive radioligand binding assay is a common method to determine the affinity (K_i) of an unlabeled compound (like **AC-099 hydrochloride**) for a receptor.

Objective: To determine the inhibition constant (K_i) of **AC-099 hydrochloride** for NPFF1 and NPFF2 receptors.

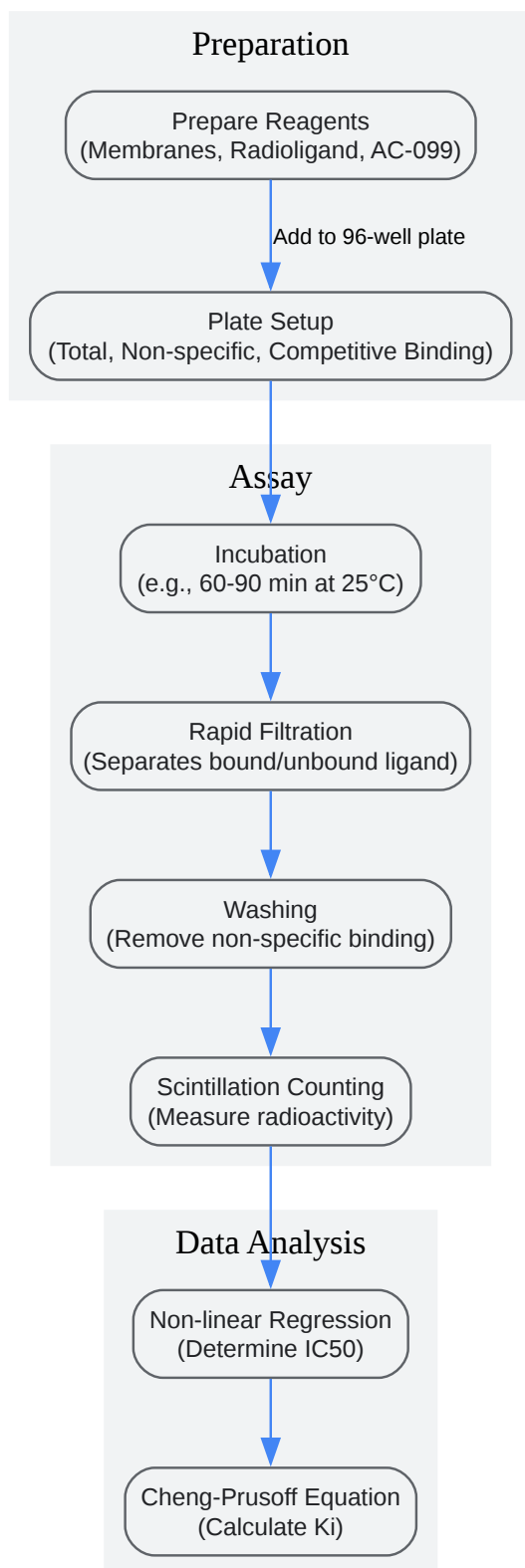
Materials:

- Cell membranes prepared from cell lines stably expressing human NPFF1R or NPFF2R (e.g., CHO or HEK293 cells).
- A suitable radioligand with high affinity for NPFF receptors (e.g., [125 I]-EYF for NPFF2R or [3 H]-NPVF for NPFF1R).
- **AC-099 hydrochloride** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail and a scintillation counter.

Procedure:

- **Membrane Preparation:** Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

- **Assay Setup:** In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its K_d value), and varying concentrations of **AC-099 hydrochloride**.
- **Incubation:** The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- **Washing:** The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Counting:** The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
- **Data Analysis:** The data is analyzed using non-linear regression to determine the IC_{50} value of **AC-099 hydrochloride**. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (EC50) of **AC-099 hydrochloride** at NPFF1 and NPFF2 receptors by measuring its effect on cyclic AMP (cAMP) levels.

Materials:

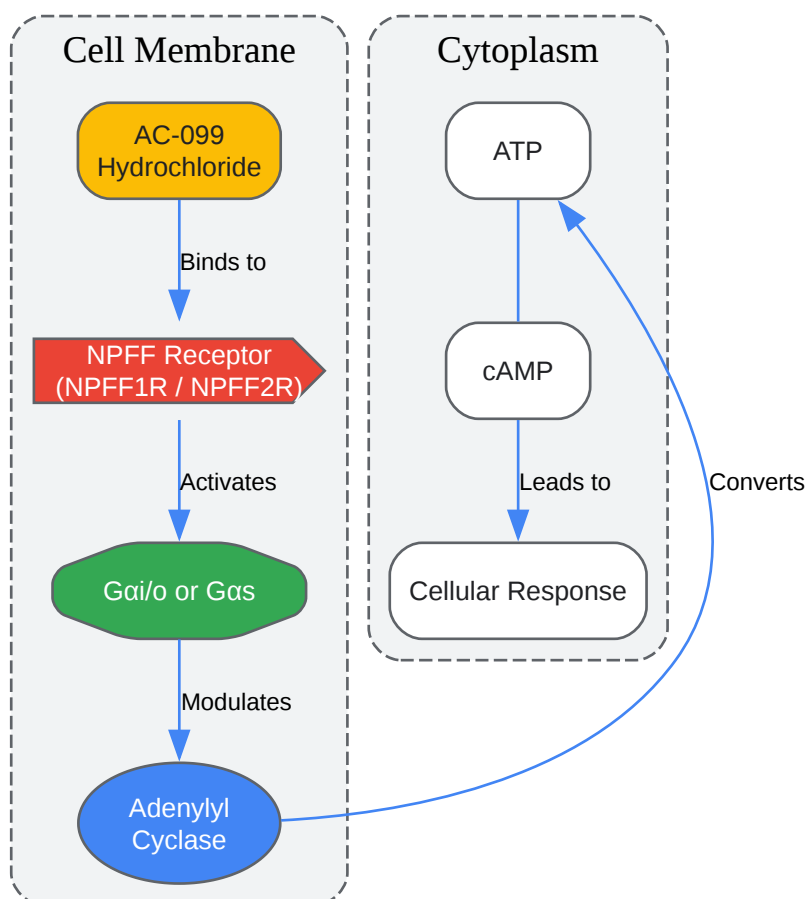
- Cell lines stably expressing human NPFF1R or NPFF2R and a cAMP-responsive reporter system.
- **AC-099 hydrochloride** stock solution.
- Forskolin or another adenylyl cyclase activator.
- Assay buffer.
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

- Cell Plating: Cells are seeded into 96- or 384-well plates and grown to an appropriate confluency.
- Compound Addition: The cells are treated with varying concentrations of **AC-099 hydrochloride**.
- Stimulation: After a pre-incubation period with the test compound, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
- Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's instructions.
- Data Analysis: The data is normalized to the response of the activator alone and analyzed using a sigmoidal dose-response curve to determine the EC50 value of **AC-099 hydrochloride**.

Signaling Pathways

Neuropeptide FF receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gai/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. However, under certain conditions, NPFF receptors, particularly NPFF2R, can also couple to stimulatory G proteins (Gas), leading to an increase in cAMP.



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NPFF Receptor Signaling Cascade

The dual coupling of NPFF receptors allows for complex and context-dependent regulation of cellular signaling. The preferential coupling to Gai/o by AC-099 at both receptors, as indicated by its agonistic activity in cAMP inhibition assays, suggests its primary mode of action is through the reduction of this second messenger.

Conclusion

AC-099 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of the Neuropeptide FF system. Its distinct agonist profile at NPFF1R and NPFF2R provides a means to dissect the specific functions of these receptors. The data and protocols presented in this guide offer a foundational resource for scientists working with this compound and aim to facilitate further research into the therapeutic potential of modulating NPFF receptor signaling.

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References

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